molecular formula C38H38N4O6.2HCl B1191956 Tariquidar dihydrochloride

Tariquidar dihydrochloride

Numéro de catalogue: B1191956
Poids moléculaire: 719.66
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potent P-glycoprotein (P-gp) inhibitor (IC50 = 5.1 nM). Reverses drug resistance in multiple MDR cell lines. Acts as a substrate for breast cancer resistance protein (BCRP) at low concentrations and acts as an inhibitor of BCRP when used at >100 nM concentration. 

Applications De Recherche Scientifique

Inhibition and Modulation of P-glycoprotein

Tariquidar dihydrochloride is primarily recognized for its potent ability to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance, especially in cancer therapy. Studies have shown that tariquidar can significantly increase the delivery of P-gp substrates into the brain, indicating its potential to overcome drug resistance in the central nervous system (Wagner et al., 2009). It's also been found to act as both a substrate and inhibitor for the breast cancer resistance protein (BCRP/ABCG2), suggesting its multifaceted role in modulating drug resistance mechanisms (Kannan et al., 2011).

Enhancing Chemotherapy Efficacy

In clinical trials, tariquidar has been tested for its ability to enhance the efficacy of chemotherapy in patients with drug-resistant cancers. For instance, a study on patients with chemotherapy-resistant breast cancer evaluated the potential of tariquidar to induce tumor response when added to chemotherapy, highlighting its application in combating multidrug resistance in cancer (Pusztai et al., 2005).

PET Imaging Studies

Tariquidar has been utilized in positron emission tomography (PET) imaging studies to assess its effect on the blood-brain barrier (BBB). These studies provide insights into the drug's ability to modulate P-gp function at the BBB, an essential factor in determining the effectiveness of CNS-targeted therapies (Bankstahl et al., 2008).

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships (SAR) of tariquidar and its analogs has been crucial in understanding how modifications in its structure can affect its function as a multidrug resistance (MDR) modulator. This area of research is pivotal for the development of more effective MDR inhibitors in cancer treatment (Pajeva & Wiese, 2009).

Interaction with Transport Proteins

Tariquidar has been studied for its interaction with various transport proteins, such as organic anion transporting polypeptides (OATPs), which are implicated in drug transport across cellular membranes. Understanding these interactions is essential for predicting drug-drug interactions and optimizing drug delivery (Stieger et al., 2016).

Potential in Overcoming Bacterial Multidrug Resistance

Research has also explored the use of tariquidar in overcoming bacterial multidrug resistance. It demonstrates that tariquidar can inhibit certain bacterial efflux pumps, offering a potential strategy to combat bacterial infections resistant to multiple drugs (Leitner et al., 2011).

Propriétés

Formule moléculaire

C38H38N4O6.2HCl

Poids moléculaire

719.66

Synonymes

N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarbxamide dihydrochloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.